Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran
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Overview
Description
Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran can be synthesized through a Diels-Alder reaction between maleic anhydride and a suitable diene, such as (2E,4E)-hexa-2,4-dien-1-ol . The reaction typically involves heating the reactants in a solvent like toluene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It can be used in the synthesis of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-1,3,3a,4,5,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid
- 3a,4,7,7a-Tetrahydro-7-methyl-1,3-isobenzofurandione
- 1,2-Cyclohexanedicarboxylic anhydride
Uniqueness
Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is unique due to its specific stereochemistry and the presence of a fused furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
50305-98-1 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2/t7-,8+/m0/s1 |
InChI Key |
HTGMLRPUGQRWDI-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2COC[C@@H]2C=C1 |
Canonical SMILES |
C1CC2COCC2C=C1 |
Origin of Product |
United States |
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